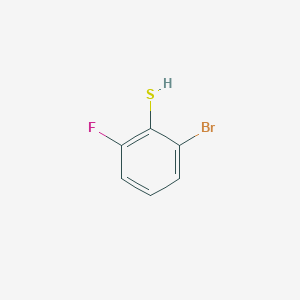

2-Bromo-6-fluorobenzene-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

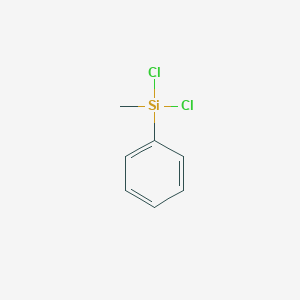

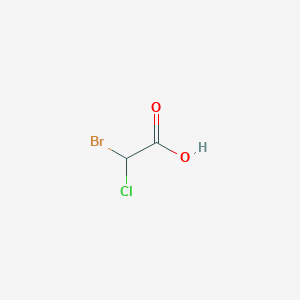

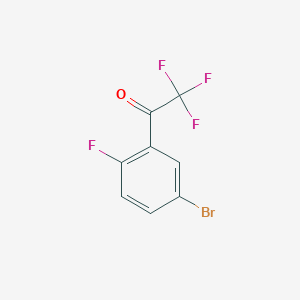

2-Bromo-6-fluorobenzene-1-thiol is a chemical compound with the CAS Number: 59594-64-8 . It has a molecular weight of 207.07 . This compound is used in various applications, from catalysts to drug synthesis.

Synthesis Analysis

The synthesis and preparation method of the 2-bromo-6-fluorobenzoic acid comprises the following steps: by using o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination and hydrolysis .Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluorobenzene-1-thiol is represented by the InChI Code: 1S/C6H4BrFS/c7-4-2-1-3-5 (8)6 (4)9/h1-3,9H . The InChI key is QVIXOBKDCYASRR-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-6-fluorobenzene-1-thiol are not mentioned in the search results, it’s worth noting that bromobenzene derivatives have been known to undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-fluorobenzene-1-thiol include a molecular weight of 207.07 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Organic Synthesis

2-Bromo-6-fluorobenzene-1-thiol: is a versatile compound in organic synthesis. Its thiol group can participate in thiol-ene reactions, a type of “click” chemistry, which is highly efficient and selective . This compound can act as a precursor for synthesizing complex organic molecules, including those with pharmaceutical relevance.

Pharmaceutical Development

In pharmaceutical research, 2-Bromo-6-fluorobenzene-1-thiol may be used as a building block for the synthesis of drug candidates. Its bromine atom is a good leaving group in nucleophilic substitution reactions, which is useful for constructing carbon-nitrogen bonds crucial in many drugs .

Materials Science

This compound has potential applications in materials science, particularly in the synthesis of functional materials like liquid crystals, polymers, and dyes. The bromine and fluorine atoms can enhance the properties of these materials, such as thermal stability and electronic characteristics .

properties

IUPAC Name |

2-bromo-6-fluorobenzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIXOBKDCYASRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614908 |

Source

|

| Record name | 2-Bromo-6-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluorobenzenethiol | |

CAS RN |

59594-64-8 |

Source

|

| Record name | 2-Bromo-6-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)